molecular formula C22H22N2O5 B11705297 butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

Cat. No.: B11705297
M. Wt: 394.4 g/mol
InChI Key: NQUPPARGFJSSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is a synthetic organic compound with a complex structure. It is characterized by the presence of an isoindole moiety, which is a bicyclic structure containing nitrogen. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The isoindole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YLCARBAMATE
  • BUTYL 4-[5-({2-[4-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}CARBONYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOATE
  • tert-butyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}piperazine-1-carboxylate

Uniqueness

BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, such as the combination of the isoindole moiety with a benzoate ester. This structure imparts distinct chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

butyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H22N2O5/c1-2-3-14-29-22(28)15-8-10-16(11-9-15)23-19(25)12-13-24-20(26)17-6-4-5-7-18(17)21(24)27/h4-11H,2-3,12-14H2,1H3,(H,23,25)

InChI Key

NQUPPARGFJSSNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.